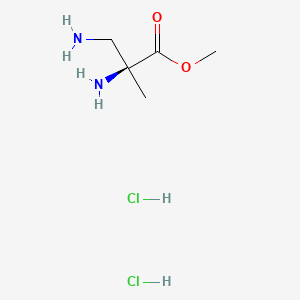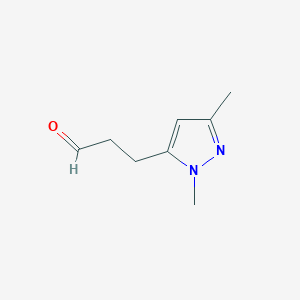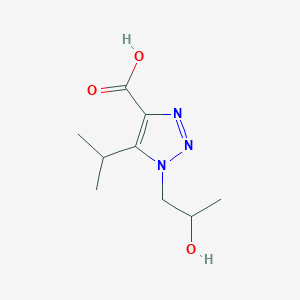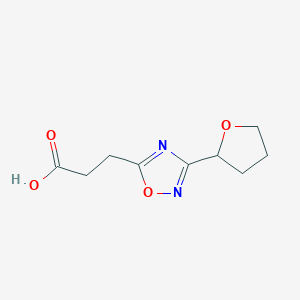
4-Fluoro-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorophenol with chlorosulfonic acid to form 4-fluoro-2-hydroxybenzenesulfonyl chloride, which is then reacted with ammonia or an amine to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of 4-Fluoro-2-hydroxybenzenesulfonamide follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-fluoro-2-sulfobenzoquinone, while reduction of the sulfonamide group can produce 4-fluoro-2-hydroxybenzenamine .
Applications De Recherche Scientifique
4-Fluoro-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion in the enzyme’s active site. This binding inhibits the enzyme’s activity by preventing the substrate from accessing the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-hydroxybenzenesulfonyl chloride
- 4-Fluoro-2-hydroxybenzenamine
- 4-Fluoro-2-sulfobenzoquinone
Uniqueness
4-Fluoro-2-hydroxybenzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H6FNO3S |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
4-fluoro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
YEHIWGDWSUMXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)


![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)



